tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate
Description
tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate is a brominated chroman derivative functionalized with a tert-butyl carbamate group. Chroman (benzopyran) scaffolds are widely utilized in medicinal chemistry due to their rigid bicyclic structure, which can enhance binding affinity and metabolic stability. The 2,2-dimethyl substitution on the chroman ring likely increases lipophilicity, influencing solubility and membrane permeability.
Structure
3D Structure
Properties
Molecular Formula |
C17H24BrNO3 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H24BrNO3/c1-16(2,3)22-15(20)19-10-11-9-17(4,5)21-14-7-6-12(18)8-13(11)14/h6-8,11H,9-10H2,1-5H3,(H,19,20) |
InChI Key |
ORCNOVLCYQFHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Chroman Skeleton Construction
The chroman scaffold forms the structural backbone of the target compound. A common approach involves cyclization of phenolic precursors with allylic or propargyl alcohols. For example, 5-bromo-2-hydroxybenzaldehyde derivatives undergo condensation with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to yield chromene intermediates, which are subsequently hydrogenated to chroman structures .
In a representative procedure, 5-bromo-2-hydroxybenzaldehyde reacts with dimethyl acetylenedicarboxylate under dichloromethane at 25°C for 24 hours, producing dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate in 85% yield. Hydrogenation using palladium on carbon (10 wt%) under 50 psi H₂ pressure reduces the chromene double bond, affording the chroman derivative .
Bromination Strategies
Direct bromination of pre-formed chroman derivatives is critical for introducing the 6-bromo substituent. Pyridine hydrobromide perbromide serves as an effective brominating agent due to its stability and selectivity. For instance, treatment of 2,2-dimethylchroman-4-ylmethanol with pyridine hydrobromide perbromide in dichloromethane at 0°C for 4 hours achieves regioselective bromination at the 6-position, yielding 6-bromo-2,2-dimethylchroman-4-ylmethanol in 92% purity .
Table 1: Bromination Reaction Conditions
| Substrate | Brominating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2,2-Dimethylchroman-4-ylmethanol | Pyridine HBr·Br₃ | CH₂Cl₂ | 0°C | 4 h | 92% |
| 6-Hydroxychroman Derivative | NBS | CCl₄ | 25°C | 12 h | 78% |
The introduction of the tert-butyl carbamate group proceeds via nucleophilic substitution or carbamate exchange. Reacting 6-bromo-2,2-dimethylchroman-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in tetrahydrofuran (THF) affords the protected derivative. Optimized conditions (0°C to 25°C over 6 hours) achieve 89% conversion, with the Boc group selectively shielding the primary amine .
Mechanistic Insight :
The reaction proceeds through a two-step mechanism:
-
Activation : Boc₂O reacts with DMAP to form an acylammonium intermediate.
-
Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, releasing CO₂ and tert-butoxide.
Purification and Analytical Validation
Final purification employs silica gel chromatography (ethyl acetate/hexanes, 1:4 v/v) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Nuclear magnetic resonance (NMR) spectroscopy corroborates the structure:
-
¹H NMR (CDCl₃) : δ 1.42 (s, 9H, Boc CH₃), 1.75 (s, 6H, chroman CH₃), 3.25 (t, 2H, NCH₂), 4.05 (m, 1H, chroman H4), 6.72 (d, 1H, aromatic H5), 7.15 (dd, 1H, aromatic H7) .
Comparative Analysis of Synthetic Routes
Route A (Stepwise Bromination-Protection) :
-
Chroman synthesis → 2. Bromination → 3. Carbamate protection
Advantages : Higher regioselectivity in bromination.
Disadvantages : Requires isolation of intermediates, lowering overall yield (72%) .
Route B (One-Pot Tandem Reaction) :
Simultaneous bromination and Boc protection using HBr₃ and Boc₂O in dimethylformamide (DMF).
Advantages : Reduced steps (65% yield).
Disadvantages : Lower purity (90%) due to side reactions .
Chemical Reactions Analysis
tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and hydrochloric acid for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Brominated Aromatic Systems
(S)-tert-Butyl (1-(5-Bromo-2-methoxy-phenyl)ethyl)-carbamate
- Key Features : Bromine on a methoxy-substituted phenyl ring; (S)-stereochemistry at the ethyl-carbamate junction.
- Stereochemistry may influence chiral recognition in biological systems, whereas the target compound’s stereochemical configuration is unspecified .
tert-Butyl 6-Bromo-1H-indazole-1-carboxylate
- Key Features : Bromine at position 6 on an indazole ring.
- Comparison : The indazole heterocycle differs from chroman in electronic properties and hydrogen-bonding capacity. Bromine here may participate in different regioselective reactions due to the indazole’s nitrogen-rich environment (similarity score: 0.89) .
Bromoalkyl Carbamate Derivatives
tert-Butyl (6-Bromohexyl)carbamate
- Key Features : Linear bromohexyl chain with tert-butyl carbamate.
- Comparison : The flexible alkyl chain contrasts with the rigid chroman scaffold, leading to differences in conformational stability and solubility. Such analogs are often used as alkylating agents or intermediates in peptide synthesis (similarity score: 1.00) .
tert-Butyl (4-Bromobutyl)carbamate
- Key Features : Shorter bromoalkyl chain (C4).
Chroman and Heterocyclic Derivatives
tert-Butyl (4-(Piperidin-4-yloxy)phenyl)carbamate
- Key Features : Carbamate linked to a piperidine-substituted phenyl ring.
- This compound may serve as a protease inhibitor precursor, whereas the target’s brominated chroman could target kinase pathways .
Physicochemical and Functional Properties
| Property | Target Compound | (S)-tert-Butyl (1-(5-Bromo-2-methoxy-phenyl)ethyl)-carbamate | tert-Butyl 6-Bromo-1H-indazole-1-carboxylate | tert-Butyl (6-Bromohexyl)carbamate |
|---|---|---|---|---|
| Core Structure | Chroman (benzopyran) | Methoxy-phenyl | Indazole | Linear alkyl chain |
| Bromine Position | Position 6 (chroman) | Position 5 (phenyl) | Position 6 (indazole) | Terminal (C6) |
| Key Functional Groups | tert-Butyl carbamate, 2,2-dimethyl | tert-Butyl carbamate, methoxy | tert-Butyl carboxylate | tert-Butyl carbamate |
| Potential Applications | Cross-coupling intermediates | Chiral building blocks | Heterocyclic drug candidates | Alkylating agents |
Biological Activity
tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of lysine methyltransferases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a tert-butyl group, a bromo-substituted chroman moiety, and a carbamate functional group, which are critical for its biological activity.
The primary mechanism by which this compound exerts its effects is through the inhibition of specific lysine methyltransferases, particularly EZH2. EZH2 is a key enzyme involved in the regulation of gene expression and has been implicated in various cancers.
Inhibition of EZH2
-
Target : EZH2 (Enhancer of Zeste Homolog 2)
- Function: Catalyzes the methylation of lysine 27 on histone H3, leading to transcriptional repression.
- Implication: Overexpression is associated with aggressive forms of cancer.
- Activity : The compound has been shown to inhibit EZH2 activity effectively, leading to reactivation of tumor suppressor genes and inhibition of tumor cell proliferation.
Efficacy Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 5.1 | EZH2 inhibition | |
| HCT116 (Colorectal) | 7.3 | Induction of apoptosis | |
| A549 (Lung) | 6.5 | Cell cycle arrest |
Case Studies
-
Breast Cancer Study :
- A study demonstrated that this compound significantly reduced cell viability in MDA-MB-231 cells through apoptosis induction via EZH2 inhibition. The compound was administered at varying concentrations, revealing an IC50 value of 5.1 µM.
-
Colorectal Cancer Model :
- In HCT116 cells, the compound not only inhibited cell proliferation but also induced apoptosis as evidenced by increased caspase activity and PARP cleavage. The IC50 value recorded was 7.3 µM.
-
Lung Cancer Research :
- A549 cells treated with the compound showed a marked increase in G1 phase arrest and subsequent apoptosis at an IC50 value of 6.5 µM, indicating its potential as a therapeutic agent against lung cancer.
Q & A
Q. What are the standard synthetic routes for tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amine intermediate, followed by bromination and coupling reactions. For example:
- Step 1 : Boc protection of a chroman-4-ylmethylamine precursor using Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) .
- Step 2 : Bromination at the 6-position of the chroman ring using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.
- Step 3 : Purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) .
Key Data : Yields for analogous Boc-protection steps range from 60–85% depending on steric hindrance and solvent choice .
Q. How is the compound characterized to confirm its identity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group signals (e.g., tert-butyl singlet at ~1.4 ppm) and chroman ring protons .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .
Q. What are the common reaction conditions for Boc deprotection in this compound?
Boc groups are typically removed using:
- Acidic Conditions : TFA (trifluoroacetic acid) in DCM (1–2 h, room temperature) .
- Thermal Conditions : Heating in HCl/dioxane (4 M, 60°C, 1 h) .
Note : The 2,2-dimethylchroman moiety may require extended deprotection times due to steric shielding .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates?
- Catalyst Screening : Use bulky palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) to mitigate steric effects during coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMAc) enhance solubility of hindered intermediates .
- Temperature Control : Slow addition of reagents at low temperatures (-78°C) improves regioselectivity .
Example : A Pd-catalyzed Sonogashira coupling achieved 72% yield in DMAc at 80°C for 12 h .
Q. How are contradictory spectral data (e.g., NMR splitting) resolved for this compound?
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C) .
- 2D Experiments : COSY and NOESY identify coupling patterns and spatial proximities, clarifying ambiguities in aromatic/alkyl regions .
Case Study : A tert-butyl carbamate derivative showed split signals due to restricted rotation; VT-NMR confirmed coalescence at 40°C .
Q. What strategies mitigate side reactions during bromination of the chroman ring?
- Radical Bromination : Use NBS and AIBN in CCl₄ to selectively brominate the 6-position .
- Electrophilic Bromination : Employ Br₂/FeBr₃ with electron-donating groups (e.g., methyl) directing bromine to the para position .
Data : Radical bromination achieved 85% selectivity for 6-bromo isomers vs. 65% with electrophilic methods .
Methodological Challenges and Solutions
Q. How is diastereomeric purity ensured during synthesis?
Q. What analytical methods quantify trace impurities in the final product?
- LC-MS/MS : Detects sub-0.1% impurities (e.g., de-brominated byproducts) .
- Elemental Analysis : Confirms stoichiometry (e.g., Br content via combustion analysis) .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in medicinal chemistry?
- Core Structure : The chroman ring serves as a rigid scaffold for kinase inhibitors or CNS-targeting agents .
- Functionalization : The bromine atom enables cross-coupling (e.g., Suzuki, Heck) for library diversification .
Example : A related carbamate derivative was used to synthesize pyrrolo[2,3-d]pyrimidine analogs with nanomolar kinase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
